molecular formula C22H16N2O3S2 B2464298 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921998-22-3

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2464298
CAS RN: 921998-22-3
M. Wt: 420.5
InChI Key: QXCBBRCKBCZKNT-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide, also known as BTF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antibacterial Agents

The synthesis and biological evaluation of N’-arylamides derived from this compound have been investigated. These derivatives demonstrated variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising antibacterial activity against Staphylococcus aureus NCIM 5021, with MIC values in the range of 19.7–24.2 μM. Among them, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against S. aureus NCIM 5022 (MIC of 13.0 μM) and bactericidal activity against S. aureus ATCC 43300 .

Ligands for Metal Extraction

Studies have explored the potential of benzothiazole derivatives, including this compound, as ligands for metal extraction. Their ability to bind to metal ions makes them valuable in applications related to metal separation and purification .

Anticancer Agents

While not directly studied for this specific compound, benzothiazole derivatives have demonstrated anticancer properties. Their diverse biological activities include potential as antiproliferative agents against various cancer cell lines. Further investigation into the anticancer potential of this compound is warranted .

Antiinvasive Agents

Quinazoline derivatives, which share structural similarities with benzothiazoles, have therapeutic potential as antiinvasive agents. These compounds may play a role in inhibiting tumor invasion and metastasis .

Other Potential Applications

Beyond the mentioned fields, benzothiazole derivatives have been associated with activities such as antifungal, antiprotozoal, antihypertensive, antidiabetic, and anti-inflammatory effects. Additionally, some drugs containing benzothiazole nuclei are used for treating conditions like glaucoma, Parkinson’s disease, and amyotrophic lateral sclerosis .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit potent activity against various targets, includingMycobacterium tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its target would need to be determined through further experimental studies.

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various biochemical pathways, including those involved in tuberculosis infection

Result of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . The specific effects of this compound would need to be determined through further experimental studies.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c1-2-26-16-8-5-6-13-12-17(27-19(13)16)20(25)24-21-14(10-11-28-21)22-23-15-7-3-4-9-18(15)29-22/h3-12H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCBBRCKBCZKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide

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